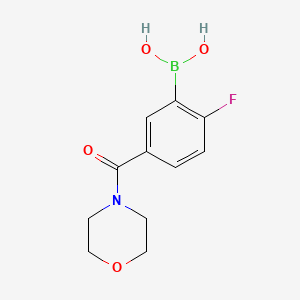![molecular formula C16H26BClN2O2Si B1531062 (4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid CAS No. 685513-99-9](/img/structure/B1531062.png)
(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid
Descripción general
Descripción
(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid, also known as TIPS-CPB, is a boronic acid derivative that has been extensively studied in the field of chemical and biological research. It is a potent inhibitor of protein kinases, which are enzymes that play a critical role in regulating cell growth, differentiation, and survival. In
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Research highlights the use of triisopropylsilyl (TIPS) substituted compounds, akin to the queried chemical, in the synthesis of contracted and expanded meso-alkynyl porphyrinoids. These compounds, including triphyrin, corrole, porphyrin, and hexaphyrin, showcase diverse spectroscopic characteristics and structural versatility, essential for developing novel chromophores and macrocycles with potential applications in materials science and catalysis (Krivokapić, Cowley, & Anderson, 2003).
Development of Fluorescent Probes
The study on N2O-type benzopyrromethene boron complexes, synthesized from pyrrole, formylisoindole, and various boronic acids, reveals their intense red/near-infrared fluorescence. These dyes, thanks to their steric protection preventing aggregation, are promising for bioimaging and sensing applications, particularly as mitochondrially localizing fluorescent probes (Chen et al., 2017).
Exploration of New Chemical Reactions
A comprehensive study on the synthesis, reactivity, and metallocene activation of complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds offers valuable insights into the B-N coordination chemistry. This research opens up new pathways for the synthesis of zwitterions and ion pairs, which are active catalysts for olefin polymerization, highlighting the broad applicability of boron-nitrogen interactions in catalysis and materials science (Focante, Mercandelli, Sironi, & Resconi, 2006).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition with an electrophilic organic group to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, leading to the formation of biologically active compounds . The specific biochemical pathways affected by 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-boronic acid would depend on the nature of the other reactants in the coupling reaction.
Result of Action
The result of the action of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Propiedades
IUPAC Name |
[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BClN2O2Si/c1-10(2)23(11(3)4,12(5)6)20-8-7-13-15(18)14(17(21)22)9-19-16(13)20/h7-12,21-22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQOBKBXSXMQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130374 | |
| Record name | B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685513-99-9 | |
| Record name | B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)

![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)


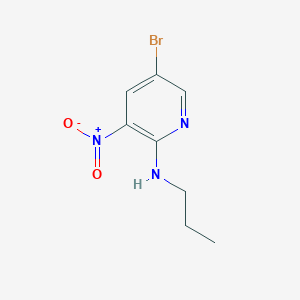
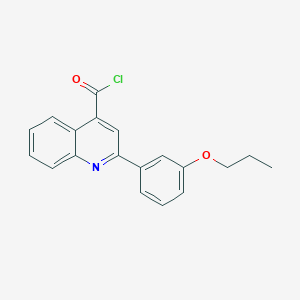
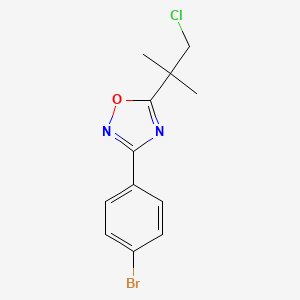
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)

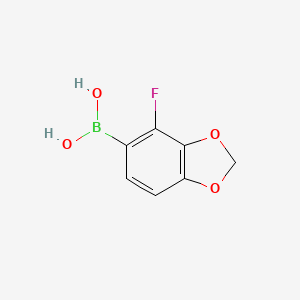
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)
